![molecular formula C7H6N4O2S2 B12902101 N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide CAS No. 919401-27-7](/img/structure/B12902101.png)
N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both thiazole and pyrimidine rings in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF), yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied to produce this compound on a larger scale. This typically involves optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.
化学反应分析
Types of Reactions
N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The chlorine atom in the intermediate can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
科学研究应用
N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Thiazolopyrimidine derivatives are being investigated for their anticancer properties and as inhibitors of specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes and receptors, inhibiting their activity. For example, thiazolopyrimidine derivatives have been shown to inhibit acetyl-CoA carboxylase and VEGF receptors, which are involved in fatty acid synthesis and angiogenesis, respectively .
相似化合物的比较
Similar Compounds
Thiazolopyrimidine: Other thiazolopyrimidine derivatives with different substituents on the thiazole or pyrimidine rings.
Pyrimidine Derivatives: Compounds like 4-arylpyrimidines and 2-thioxo-1,2,3,4-tetrahydropyrimidines
Uniqueness
N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide is unique due to the presence of both a methylthio group and a formamide group, which contribute to its distinct chemical properties and biological activities
属性
CAS 编号 |
919401-27-7 |
|---|---|
分子式 |
C7H6N4O2S2 |
分子量 |
242.3 g/mol |
IUPAC 名称 |
N-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-6-yl)formamide |
InChI |
InChI=1S/C7H6N4O2S2/c1-14-7-10-4-5(15-7)8-2-11(6(4)13)9-3-12/h2-3H,1H3,(H,9,12) |
InChI 键 |
BMWZVNQQKOOIQJ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(S1)N=CN(C2=O)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)

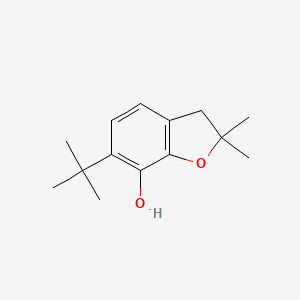
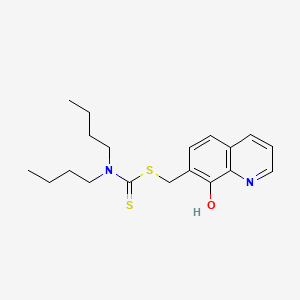
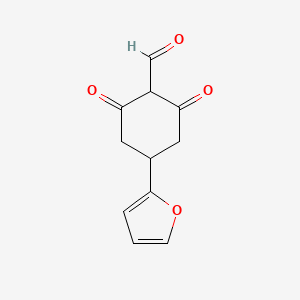
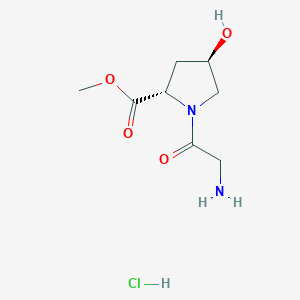
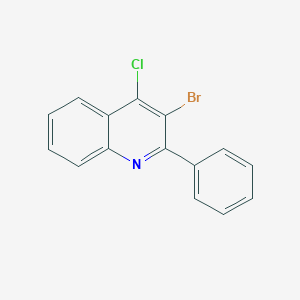
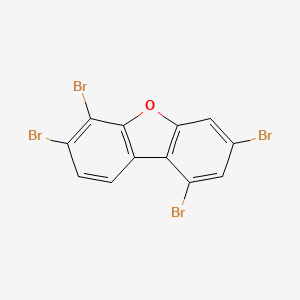
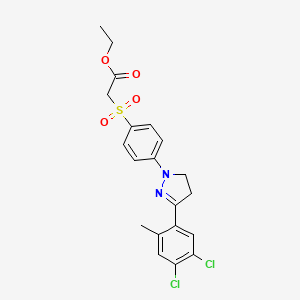
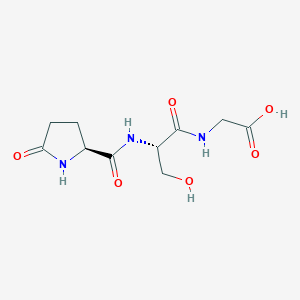
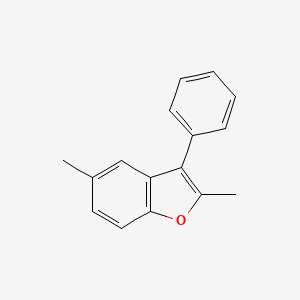
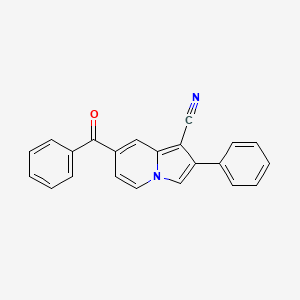
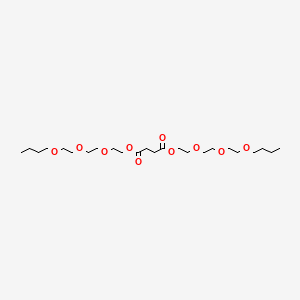
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
